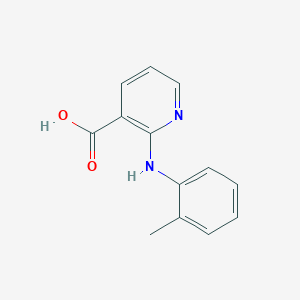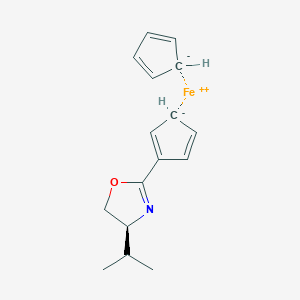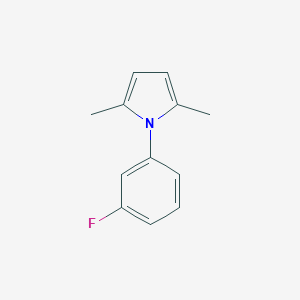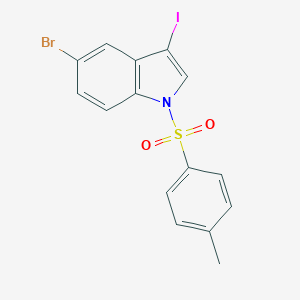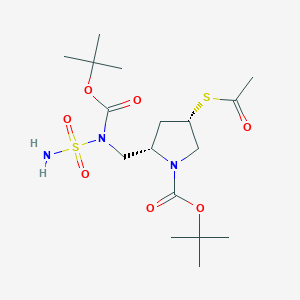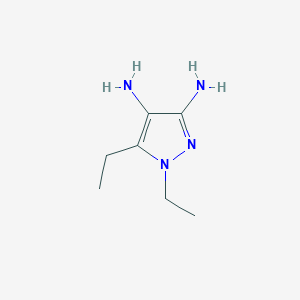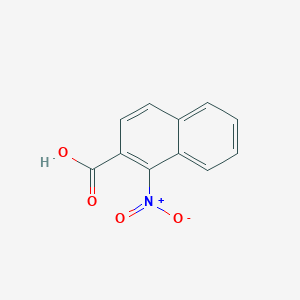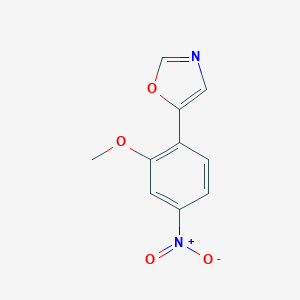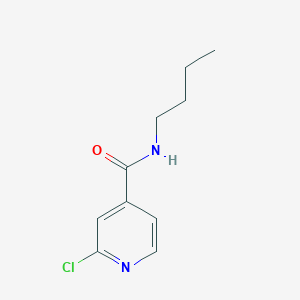
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
Descripción general
Descripción
“2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 120739-60-8. It has a molecular weight of 272.69 and its IUPAC name is 2-[(6-chloro-3-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione . It is a solid substance stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-chloromethyl-pyridine with phthalimide in the presence of potassium hydroxide, dimethylformamide, and ethanol to give N-(2-chloro-pyridin-5-yl-methyl)-phthalimide. In a subsequent step, the desired 2-chloro-5-aminomethyl-pyridine is liberated from this using hydrazine hydrate in ethanol.Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 272.69. It is stored at 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis of Novel Molecules
Isoindoline-1,3-dione derivatives are used in the synthesis of new molecules due to their reactivity and potential biological activity. Researchers focus on designing novel compounds using this moiety for various applications .
Anticancer Activity
Some derivatives of isoindoline-1,3-dione have been synthesized and investigated for their cytotoxicity against blood cancer cell lines, showing promising results in reducing cell viability .
Nonlinear Optical Material
The compound has been used to synthesize new organic nonlinear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics .
Safety and Hazards
Mecanismo De Acción
- One common synthetic approach to obtain N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold .
Mode of Action
Understanding its targets, mode of action, and environmental context will guide its development and application . 🌟
Propiedades
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRGOSBPDZVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558941 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120739-60-8 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

